N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole scaffold fused with a pyrazole-carboxamide moiety. The benzothiazole ring is substituted with methoxy groups at positions 4 and 7 and a methyl group at position 3, while the pyrazole ring carries 1,3-dimethyl substituents.
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-9-8-10(20(3)18-9)15(21)17-16-19(2)13-11(22-4)6-7-12(23-5)14(13)24-16/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVJTUNHQFYLDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the condensation of 4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .
Scientific Research Applications
N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its therapeutic effects . The compound may also interact with other biological pathways, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
Key observations :
- Pyrazole-carboxamide derivatives (e.g., 3a–3d) exhibit moderate to high yields (62–71%) and melting points ranging from 123–183°C, influenced by halogen and aryl substituents .
- The fluorobenzamide analogue () has a lower molecular weight (374.39 vs. 384.45 for the target compound), likely due to the absence of the pyrazole ring .
Biological Activity
N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 425.5 g/mol. Its structure features multiple functional groups that contribute to its biological activity. The presence of methoxy groups enhances solubility and reactivity, while the benzo[d]thiazole moiety is associated with various therapeutic effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation in various human cancer lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) . The mechanism often involves the inhibition of key enzymes related to cancer progression.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. Pyrazole derivatives have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests a multi-target approach in treating inflammatory diseases.
Antimicrobial Properties
The antimicrobial activity of this compound has also been investigated. Pyrazoles are known to exhibit activity against various bacterial strains and fungi. For example, compounds derived from similar structures have shown effectiveness against E. coli, Bacillus subtilis, and Aspergillus niger . The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
In Vitro Studies
In vitro studies have been pivotal in understanding the biological activity of this compound. A series of tests have been conducted to evaluate its efficacy against specific targets:
| Activity | Target | Inhibition (%) | Reference |
|---|---|---|---|
| Anticancer | HepG2 Cell Line | Up to 70% | |
| Anti-inflammatory | TNF-α | 85% | |
| Antimicrobial | E. coli | 90% | |
| Acetylcholinesterase | AChE Inhibition | 51.26% |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Anticancer Study : A study evaluated the compound's effect on MCF-7 cells, demonstrating a dose-dependent reduction in cell viability with an IC50 value indicating potent activity.
- Anti-inflammatory Investigation : In animal models, the compound significantly reduced edema in paw inflammation tests compared to control groups.
- Antimicrobial Testing : The compound was tested against a panel of pathogens where it showed superior activity compared to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
